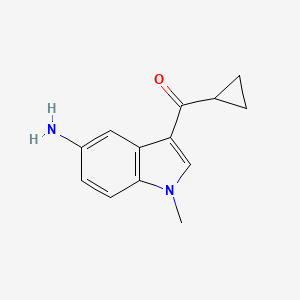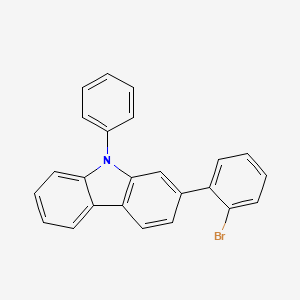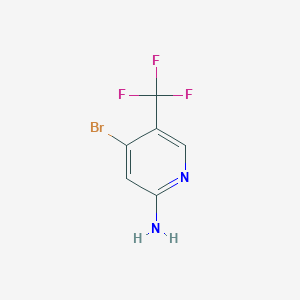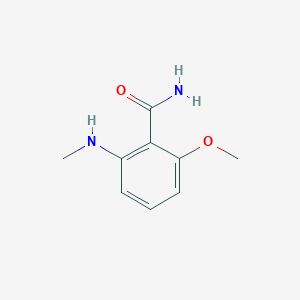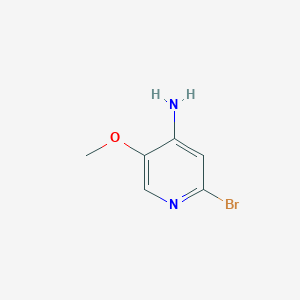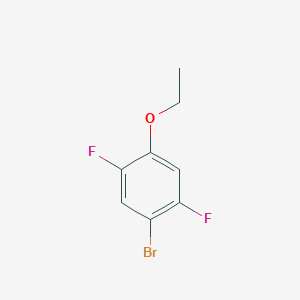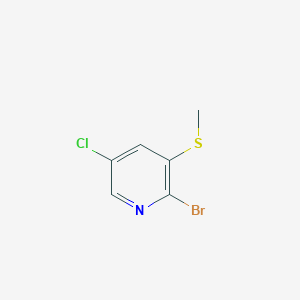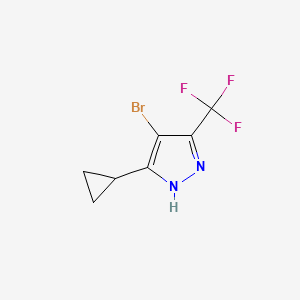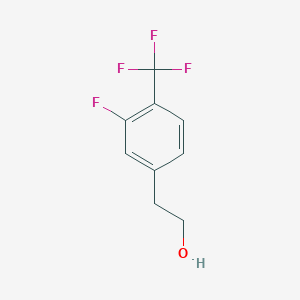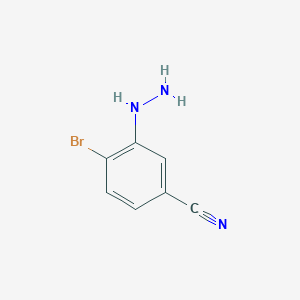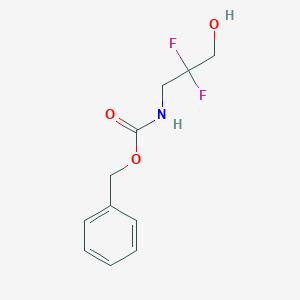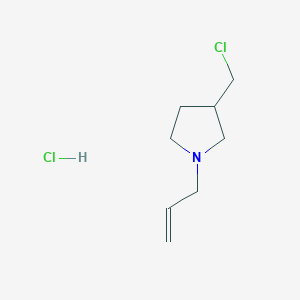
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Overview
Description
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C8H15Cl2N . It has a molecular weight of 196.11 g/mol.
Molecular Structure Analysis
The molecular structure of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The ring is substituted with an allyl group (a carbon chain with a double bond) and a chloromethyl group (a carbon chain with a chlorine atom) .Chemical Reactions Analysis
Specific chemical reactions involving 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride are not explicitly mentioned in the search results .Scientific Research Applications
Pyrrolidine compounds, such as “1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride”, are widely used in medicinal chemistry to develop compounds for the treatment of human diseases . The five-membered pyrrolidine ring is a nitrogen heterocycle that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
The molecular diversity and complexity of pyrrolidine-based molecules allow scientists to design and develop more active and less toxic drug candidates . This is achieved by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
-
Medicinal Chemistry
- Pyrrolidine compounds are used to develop compounds for the treatment of human diseases . The five-membered pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .
- The molecular diversity and complexity of pyrrolidine-based molecules allow scientists to design and develop more active and less toxic drug candidates . This is achieved by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
-
Drug Discovery
- Pyrrolidine compounds are used as a versatile scaffold for novel biologically active compounds . They are used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage .
- Pyrrolidine compounds are used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Medicinal Chemistry
- Pyrrolidine compounds are used to develop compounds for the treatment of human diseases . The five-membered pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .
- The molecular diversity and complexity of pyrrolidine-based molecules allow scientists to design and develop more active and less toxic drug candidates . This is achieved by taking into account the elucidation of structure–activity relationship (SAR) and quantitative structure–activity relationship (QSAR) in the synthetic pathway .
-
Drug Discovery
- Pyrrolidine compounds are used as a versatile scaffold for novel biologically active compounds . They are used to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage .
- Pyrrolidine compounds are used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
-
Pharmacology
- Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- This review consolidates findings from various investigations encompassing a wide range of important activities (antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition) exhibited by pyrrolidine derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-prop-2-enylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c1-2-4-10-5-3-8(6-9)7-10;/h2,8H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZASQLJNPVCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



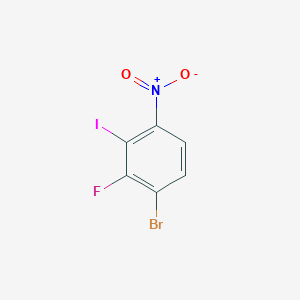
![1H,1'H-[5,5'-Biindene]-1,1',3,3'(2H,2'H)-tetraone](/img/structure/B1381551.png)
